1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
Description
1-Phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a urea derivative featuring a tetrazole ring connected via a methyl group to the urea backbone. Its molecular formula is C₁₉H₁₈N₆O, with a molecular weight of 346.39 g/mol.
Properties
IUPAC Name |
1-phenyl-3-[(1-phenyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGOFFSUIUOALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves the reaction of phenyl isocyanate with 1-phenyl-1H-tetrazole-5-methanol. The reaction is carried out in the presence of a suitable base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:
Phenyl isocyanate+1-phenyl-1H-tetrazole-5-methanol→1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and tetrazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole moiety is known to mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Tetrazole vs. Triazole Derivatives
A key structural distinction lies in the heterocyclic ring system. For example:
- 1-Phenyl-3-(1H-1,2,4-triazol-5-yl)urea (C₉H₉N₅O, 203.20 g/mol) replaces the tetrazole with a 1,2,4-triazole.
- 1-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)methyl]urea introduces a triazole-thioether linkage, which may enhance metabolic stability compared to the methyl-tetrazole bridge in the target compound .
Table 1: Structural and Electronic Comparison
| Compound Name | Heterocycle | Substituents | Molecular Weight (g/mol) | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | Tetrazole | Phenyl, methyl-tetrazolyl | 346.39 | 3 |
| 1-Phenyl-3-(1H-1,2,4-triazol-5-yl)urea | Triazole | Phenyl, triazolyl | 203.20 | 3 |
| BC06688 (Fluorinated analog) | Tetrazole | 4-Fluorophenyl, methyl-tetrazolyl | 312.30 | 3 |
Hypoglycemic Activity and Docking Studies
- The trifluoromethyl group enhanced hydrophobic interactions .
- The target compound’s dual phenyl groups and methyl-tetrazole linkage likely facilitate similar interactions, though experimental validation is required.
Table 2: Hypoglycemic Activity of Selected Ureas
| Compound | Substituent (R2) | Docking Affinity (kcal/mol) |
|---|---|---|
| 1-[2-(Tetrazol-5-yl)phenyl]-3-(3-CF₃-phenyl)urea | 3-Trifluoromethylphenyl | -8.5 |
| Target Compound | Phenyl, methyl-tetrazolyl | Not reported (inferred) |
Physicochemical Properties
- Solubility and Lipophilicity : The target compound’s higher molecular weight (346.39 g/mol) compared to triazole analogues (e.g., 203.20 g/mol) suggests reduced aqueous solubility but increased lipophilicity, which may enhance membrane permeability .
- Fluorinated Analogues : The fluorinated derivative (BC06688, C₁₅H₁₃FN₆O) exhibits a molecular weight of 312.30 g/mol, where fluorine likely improves metabolic stability and bioavailability .
Biological Activity
1-Phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can be expressed as C_{16}H_{16}N_{6}O. The structure incorporates a phenyl group and a tetrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 284.33 g/mol |
| Density | 1.29 g/cm³ |
| Boiling Point | 288.7 °C |
| LogP | 0.66 |
| Solubility | Soluble in DMSO |
Mechanisms of Biological Activity
The biological activity of 1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is primarily attributed to its interaction with various biological targets:
1. Complement System Inhibition
Research indicates that derivatives of urea compounds exhibit significant inhibition of the complement system, which plays a crucial role in immune response. A study identified that structural modifications in similar compounds led to potent complement inhibitors with IC50 values as low as 13 nM for specific derivatives . These compounds inhibit the deposition of complement component C9 through classical and alternative pathways without affecting C3 and C4 activation.
2. Anticancer Activity
The presence of the phenyl and tetrazole groups contributes to the cytotoxic potential against various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell proliferation in vitro. For instance, derivatives demonstrated IC50 values lower than standard anticancer drugs like doxorubicin .
Case Studies
Several studies have explored the biological effects of related compounds and their derivatives:
Case Study 1: Complement Inhibition
A series of urea derivatives were synthesized and tested for their ability to inhibit complement activation. Compound 7l , structurally related to our compound of interest, showed remarkable inhibition across all complement pathways with IC50 values around 4 μg/mL . This highlights the potential for developing therapeutic agents targeting complement-mediated diseases.
Case Study 2: Cytotoxicity Against Cancer Cells
In a study examining the cytotoxic effects of tetrazole-containing compounds on Jurkat T cells and HT29 colorectal cancer cells, several derivatives exhibited significant antiproliferative effects with IC50 values comparable to established chemotherapeutics . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring enhanced activity.
Q & A
Basic: What synthetic methodologies are effective for preparing 1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea?
Answer:
The compound can be synthesized via multi-component reactions involving urea precursors and tetrazole derivatives. A method analogous to methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate synthesis involves coupling benzyl isonitrile, aldehyde, and amine under microwave irradiation ( ). Key parameters include solvent choice (e.g., dry MeOH or DCM), reaction time, and stoichiometric ratios. For example:
- Step 1: React methyl 4-(aminomethyl)benzoate hydrochloride with benzaldehyde and triethylamine (Et₃N) in dry MeOH.
- Step 2: Add benzyl isonitrile and trimethylsilyl azide under microwave irradiation (60°C, 30 min).
- Purification: Filter and recrystallize from ethyl acetate (EtOAc) and petrol ether ( ).
| Reagent | Role | Conditions | Yield Reference |
|---|---|---|---|
| Benzyl isonitrile | Nucleophile | Microwave, 60°C | 75-85% |
| Benzaldehyde | Electrophile | Room temperature | - |
| Trimethylsilyl azide | Azide source | Reflux | - |
Basic: How is the structural integrity of the compound confirmed spectroscopically?
Answer:
¹H and ¹³C NMR are critical for confirming the urea and tetrazole moieties:
- Urea NH protons: Broad singlets at δ 8.5–9.5 ppm.
- Tetrazole protons: Resonances at δ 8.0–8.5 ppm.
- Aromatic protons: Multiplets at δ 7.2–7.8 ppm for phenyl groups ( ). HRMS (ESI+) should match the exact mass (C₂₁H₁₉N₇O: m/z 385.1654). Discrepancies >3 ppm require re-evaluation of purity or synthetic steps .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
Answer:
SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) are recommended:
- Data collection: Use high-resolution (<1.0 Å) diffraction data to minimize errors.
- Validation: Monitor R-factor convergence (<5%) and electron density maps for disordered regions.
- Twinning: Apply TWIN/BASF commands in SHELXL for twinned crystals ( ). For example, refining data with SHELXL reduced R₁ from 0.12 to 0.05 in analogous tetrazole derivatives .
Advanced: How do substituent modifications influence biological activity?
Answer:
Structure-activity relationship (SAR) studies on histone deacetylase (HDAC) inhibitors (e.g., 6h, 6i) provide insights:
- Electron-withdrawing groups (e.g., -NO₂) on phenyl rings enhance binding affinity by 30%.
- Benzyl vs. cyclohexyl tetrazole substituents: Cyclohexyl reduces activity by 40% due to steric hindrance ( ).
- Urea nitrogen substitution: Methyl groups improve logP (e.g., from 2.1 to 1.8) but reduce solubility .
Advanced: How should researchers address conflicting NMR data between synthetic batches?
Answer:
- Step 1: Re-examine reaction conditions for byproducts (e.g., incomplete urea coupling).
- Step 2: Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between urea NH and tetrazole C-5 confirm connectivity.
- Step 3: Compare with literature values for similar tetrazole-urea hybrids ( ). If inconsistencies persist, employ column chromatography (SiO₂, DCM/MeOH 9:1) instead of recrystallization .
Basic: What purification strategies optimize yield and purity?
Answer:
- Recrystallization: Use EtOAc/petrol ether (3:1) for high-melting-point products ( ).
- Column chromatography: Apply silica gel with DCM/MeOH (9:1) for polar byproducts.
- Acid-base extraction: Remove unreacted amines using HCl washes ( ).
| Method | Solvent System | Purity Improvement |
|---|---|---|
| Recrystallization | EtOAc/petrol ether | 90–95% |
| Column Chromatography | DCM/MeOH (9:1) | 85–90% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
